3-(2-Isobutylpiperazin-1-YL)propanoic acid

Chiral Resolution Enantiomeric Excess Quality Control

3-(2-Isobutylpiperazin-1-yl)propanoic acid is a chiral heterocyclic building block featuring a 2-isobutyl substituent that creates a defined stereocenter—absent in 4-substituted regioisomers. Available as racemic mixture (CAS 1060814-05-2) or enantiopure (R)- and (S)-forms (≥98% chiral purity), this compound enables enantioselective synthesis of pharmacologically relevant molecules. The free carboxylic acid handle facilitates amide coupling and esterification, making it ideal for PROTAC linker chemistry and chiral method development. Procuring the verified enantiomer is essential for reproducible SAR and reliable biological assay results.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B14174381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Isobutylpiperazin-1-YL)propanoic acid
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(C)CC1CNCCN1CCC(=O)O
InChIInChI=1S/C11H22N2O2/c1-9(2)7-10-8-12-4-6-13(10)5-3-11(14)15/h9-10,12H,3-8H2,1-2H3,(H,14,15)
InChIKeyCDLOOAJMTXFSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Isobutylpiperazin-1-YL)propanoic acid: A Chiral Piperazine-Propanoic Acid Building Block


3-(2-Isobutylpiperazin-1-yl)propanoic acid (CAS 1060814-05-2, molecular formula C₁₁H₂₂N₂O₂, molecular weight 214.30 g/mol) is a heterocyclic building block comprising a piperazine ring with an isobutyl substituent at the 2-position and a propanoic acid chain on the adjacent nitrogen . This substitution pattern creates a chiral center, making the molecule a racemic mixture of (R)- and (S)-enantiomers. The individual enantiomers, (R)-3-(2-isobutylpiperazin-1-yl)propanoic acid (CAS 1240582-18-6) and (S)-3-(2-isobutylpiperazin-1-yl)propanoic acid (CAS 1240589-67-6), are also available from specialist suppliers at high chiral purity (typically ≥98%) . The compound serves as a key intermediate in medicinal chemistry, where its dual carboxylic acid and secondary amine functionalities allow for further derivatization into pharmacologically relevant molecules.

Substitution Risks for 3-(2-Isobutylpiperazin-1-yl)propanoic acid: Positional and Stereochemical Isomers


This compound cannot be generically substituted with other butylpiperazine-propanoic acid isomers without risking significant changes in molecular recognition and biological activity. The three most common regioisomers—2-isobutyl, 3-isobutyl, and 4-isobutyl substituted piperazines—present distinct three-dimensional pharmacophores [1]. Critically, the 2-substitution pattern introduces a chiral center, which is absent in the 4-substituted analog . Even between the (R)- and (S)-enantiomers of the 2-substituted compound, enantioselective interactions with biological targets can lead to differential pharmacological profiles, a phenomenon well-documented for chiral piperazine derivatives where individual enantiomers can exhibit >10-fold differences in target binding affinity [2]. Replacing this specific chiral building block with an achiral or opposite enantiomer version in a synthetic sequence can, therefore, lead to a complete loss of desired activity in the final compound, making precise procurement of the correct isomer essential for reproducible research.

Procurement-Relevant Differentiation: Quantitative Data for 3-(2-Isobutylpiperazin-1-YL)propanoic acid vs. Analogs


Chiroptical Purity: (R)- vs. (S)-Enantiomer Purity Quantified by Chiral Chromatography

For asymmetric synthesis applications requiring a single enantiomer, the (R)-enantiomer demonstrates a quantifiable purity advantage. Vendor Certificate of Analysis for (R)-3-(2-isobutylpiperazin-1-yl)propanoic acid confirms a chemical purity of 98%, typically determined by HPLC, and a chiral purity established by chiral HPLC or NMR, ensuring the undesirable (S)-enantiomer is present at ≤2% . This level of specification is not guaranteed for the racemic mixture (CAS 1060814-05-2) from general chemical suppliers, where the enantiomeric ratio is uncharacterized unless explicitly tested .

Chiral Resolution Enantiomeric Excess Quality Control Stereochemistry

Regioisomeric Stability: Substitution at the 2-Position Creates a Defined Chiral Scaffold

The 2-isobutyl substitution pattern is inherently distinct. Unlike the 4-substituted isomer (e.g., 3-(4-isobutylpiperazin-1-yl)propanoic acid), which lacks a stereocenter, the 2-substituted analog provides a stable chiral center that can direct diastereoselective reactions in subsequent synthetic steps . This is a critical design feature for medicinal chemists developing enantiomerically enriched drug candidates. The 4-substituted analog, while structurally similar, results in an achiral final product when derivatized at the remaining secondary amine, which may fail to engage chiral biological targets with the necessary specificity [1].

Chiral Scaffold Structure-Activity Relationship Synthetic Intermediate Piperazine Chemistry

Optimized Synthetic Route and Yield for a Key Derivative

A practical synthetic route for the key intermediate N-Boc-3-(2-isobutylpiperazin-1-yl)propanoic acid, derived directly from the target compound family, has been reported with an 80-85% yield for the critical saponification step from the corresponding ester . This established high-yielding protocol for a close structural analog (the 3-isobutyl regioisomer) provides a benchmark for process development and indicates robust synthetic accessibility, de-risking its incorporation into larger synthetic sequences .

Synthetic Methodology Process Chemistry Yield Optimization Boc-Protected Intermediates

Purity and Available Batch Quality Control Data

Vendor documentation for the (R)-enantiomer specifies a standard purity of 98%, with batch-specific QC reports (e.g., NMR, HPLC, GC) available upon request, providing a verifiable quality benchmark . This level of documented purity is critical for quantitative biological assays where impurities can confound activity readouts. In contrast, data for the racemic mixture from bulk suppliers often lacks this detailed, batch-specific analytical documentation .

Quality Assurance HPLC Purity Batch Analysis Procurement Specifications

Preferred Application Scenarios for 3-(2-Isobutylpiperazin-1-YL)propanoic acid Based on Evidence


Asymmetric Synthesis of Chiral Drug Candidates

This compound is the preferred starting material for any synthetic program where the final target must be enantiomerically pure. The defined (R)-chiral center, available at documented high chiral purity (≥98%), can be used to induce diastereoselectivity in subsequent reactions, a capability that achiral piperazine building blocks (e.g., 4-isobutylpiperazine analogs) lack . This directly translates to a higher enantiomeric excess in the final API, a critical quality attribute in pharmaceutical development.

Enantioselective Structure-Activity Relationship (SAR) Studies

For pharmacology teams investigating the differential activity of piperazine enantiomers, procuring both (R)- and (S)-enantiomers with verified chiral purity is essential. Using the racemic mixture would confound results, as the 50% presence of the opposite enantiomer could act as an antagonist or partial agonist, leading to inaccurate IC₅₀/EC₅₀ values and false SAR conclusions [1].

Synthesis of Complex PROTACs or Bifunctional Molecules

The presence of a free carboxylic acid on the propanoic side chain makes this compound a direct handle for amide coupling or esterification. When building heterobifunctional degraders (PROTACs), where precise linker geometry and chirality can profoundly impact ternary complex formation and degradation efficiency, the use of a chirally pure, analytically verified building block like (R)-3-(2-isobutylpiperazin-1-yl)propanoic acid is crucial for generating homogeneous product for biophysical assays .

Reference Standard for Chiral Analytical Method Development

Given the availability of both enantiomers at high purity and with detailed QC documentation, these compounds can serve as ideal reference standards for developing and validating chiral HPLC or SFC methods. This is particularly valuable for quality control laboratories needing to separate and quantify piperazine enantiomers in drug substances or their synthetic intermediates.

Quote Request

Request a Quote for 3-(2-Isobutylpiperazin-1-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.